molecular formula C14H8O4 B3031735 Biphenylene-2,6-dicarboxylic acid CAS No. 65330-85-0

Biphenylene-2,6-dicarboxylic acid

Cat. No.: B3031735
CAS No.: 65330-85-0
M. Wt: 240.21 g/mol
InChI Key: CYISDYQPECMUKK-UHFFFAOYSA-N
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Description

Biphenylene-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H8O4. It is a derivative of biphenylene, featuring two carboxylic acid groups at the 2 and 6 positions on the biphenylene ring.

Chemical Reactions Analysis

Types of Reactions

Biphenylene-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Biphenylene-2,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenylene-2,6-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various catalytic and binding processes. The biphenylene ring structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Biphenyldicarboxylic acid
  • 2,6-Naphthalenedicarboxylic acid
  • Benzene-1,4-dicarboxylic acid (terephthalic acid)

Uniqueness

Biphenylene-2,6-dicarboxylic acid is unique due to its biphenylene core, which imparts distinct electronic and steric properties compared to other dicarboxylic acids. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in catalytic applications .

Properties

IUPAC Name

biphenylene-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(16)7-1-3-9-11(5-7)10-4-2-8(14(17)18)6-12(9)10/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISDYQPECMUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C2C=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622821
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65330-85-0
Record name Biphenylene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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